2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

Übersicht

Beschreibung

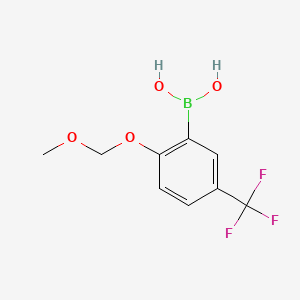

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C9H10BF3O4 and a molecular weight of 249.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methoxymethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

Substitution Reaction: The phenylboronic acid derivative undergoes a substitution reaction with methoxymethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxymethoxy group.

Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form the corresponding methyl group.

Common Reagents and Conditions:

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Base: Potassium carbonate or sodium hydroxide is commonly used.

Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Reduction: Formation of methyl-substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology:

Bioconjugation: Used in the development of bioconjugates for biological studies.

Medicine:

Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry:

Material Science: Used in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenylboronic acid: Similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.

4-(Trifluoromethyl)phenylboronic acid: Lacks the methoxymethoxy group.

Uniqueness:

Functional Groups: The presence of both methoxymethoxy and trifluoromethyl groups makes it unique and versatile for various synthetic applications.

Reactivity: The combination of these functional groups enhances its reactivity in cross-coupling reactions and other transformations.

Biologische Aktivität

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid (CAS No. 1256355-54-0) is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its trifluoromethyl and methoxymethoxy substituents, which may influence its interactions with biological targets.

The structure of this compound can be represented as follows:

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Antimicrobial Activity

Recent studies have indicated that phenylboronic acids, including this compound, exhibit moderate antimicrobial properties. In particular, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus cereus, as well as fungal pathogens like Candida albicans and Aspergillus niger .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Formyl-5-trifluoromethyl phenylboronic acid | E. coli | < 100 µg/mL |

| 2-Formyl-5-trifluoromethyl phenylboronic acid | Bacillus cereus | Lower than AN2690 |

| 2-Formyl-5-trifluoromethyl phenylboronic acid | Candida albicans | Moderate inhibition |

The antimicrobial mechanism is thought to involve the binding of the boronic acid to diols present in the microbial cell wall, disrupting cellular functions .

Enzyme Inhibition

Boronic acids are also recognized for their ability to inhibit certain enzymes, particularly serine proteases and glycosidases. The specific interaction of this compound with these enzymes can modulate their activity, which is crucial in various biochemical pathways .

Case Studies

- In Vitro Studies : A study conducted on related phenylboronic acids demonstrated their potential as antibacterial agents through agar diffusion methods and MIC determinations. The results indicated significant activity against Candida albicans and Aspergillus niger, suggesting that structural modifications can enhance biological activity .

- Docking Studies : Molecular docking studies have shown that compounds similar to this compound can effectively bind to active sites of enzymes involved in carbohydrate metabolism, offering insights into their potential use in diabetes management .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diol-containing substrates. This interaction is critical for the inhibition of target enzymes and the disruption of microbial cell wall integrity. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Eigenschaften

IUPAC Name |

[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O4/c1-16-5-17-8-3-2-6(9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAJNPDIFPNNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681880 | |

| Record name | [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-54-0 | |

| Record name | Boronic acid, B-[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.